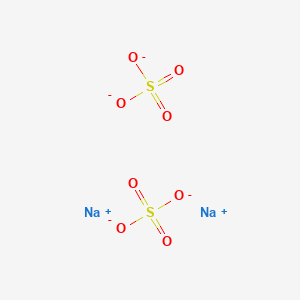
Disodium disulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium disulphate, also known as this compound, is a useful research compound. Its molecular formula is H2NaO7S2 and its molecular weight is 201.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfur Acids - Sulfuric Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Disodium disulfate, also known as EINECS 237-625-5 or Disodium disulphate, is a chemical compound that primarily targets sulfur-containing molecules in biological systems . It interacts with these molecules through redox reactions, specifically targeting thiol groups and disulfide bonds .
Mode of Action
The mode of action of disodium disulfate involves the interconversion between dithiol and disulfide groups, which is a redox reaction . In its oxidized form, disodium disulfate can accept electrons from other molecules, leading to the reduction of disulfide bonds to dithiol groups . Conversely, in its reduced form, it can donate electrons, leading to the oxidation of dithiol groups to form disulfide bonds .
Biochemical Pathways
Disodium disulfate plays a role in various biochemical pathways, particularly those involving sulfur metabolism. It participates in the formation and breakage of disulfide bonds, which are crucial for the structural stability of many proteins . Disulfide exchange reactions, where disulfide bonds and free thiol groups in proteins trade places, are also mediated by disodium disulfate .
Pharmacokinetics
It is known that the compound’s bioavailability, distribution, metabolism, and excretion can be influenced by various factors, including the route of administration, the presence of other compounds, and individual physiological differences .
Result of Action
The primary result of disodium disulfate’s action is the modification of the redox state of sulfur-containing molecules. This can lead to changes in the structural conformation and function of these molecules, particularly proteins with disulfide bonds . The compound’s redox activity can also influence various cellular processes, including signal transduction and stress responses .
Action Environment
The action of disodium disulfate can be influenced by various environmental factors. For instance, the presence of other redox-active compounds can affect the compound’s redox potential and thus its ability to participate in redox reactions . Additionally, factors such as pH and temperature can influence the compound’s stability and reactivity .
Eigenschaften
CAS-Nummer |
13870-29-6 |
|---|---|
Molekularformel |
H2NaO7S2 |
Molekulargewicht |
201.14 g/mol |
IUPAC-Name |
disodium;disulfate |
InChI |
InChI=1S/Na.H2O7S2/c;1-8(2,3)7-9(4,5)6/h;(H,1,2,3)(H,4,5,6) |
InChI-Schlüssel |
HRDAJTRXAABFOE-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
OS(=O)(=O)OS(=O)(=O)O.[Na] |
Verwandte CAS-Nummern |
7783-05-3 (Parent) |
Synonyme |
pyrosulfuric acid pyrosulfuric acid, diammonium salt pyrosulfuric acid, dipotassium salt pyrosulfuric acid, disodium salt pyrosulfuric acid, potassium salt sodium pyrosulfate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















